Acridone core structure and chemical properties
Acridone core structure and chemical properties
An In-depth Technical Guide to the Acridone Core: Structure, Properties, and Therapeutic Potential
Introduction
Acridone, a nitrogen-containing heterocyclic compound, forms the structural backbone for a multitude of synthetic and naturally occurring molecules of significant interest in medicinal chemistry and materials science.[1][2] Characterized by a tricyclic planar structure, the acridone scaffold is a privileged pharmacophore, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity is largely attributed to the planarity of the aromatic system, which facilitates intercalation within DNA base pairs and interaction with various enzymatic targets.[1][4] This guide provides a comprehensive technical overview of the acridone core, detailing its structure, chemical properties, synthesis, and its role in modulating key signaling pathways relevant to drug development.
Core Structure and Nomenclature
The acridone molecule, with the chemical formula C₁₃H₉NO, consists of a central pyridine (B92270) ring fused to two benzene (B151609) rings, featuring a carbonyl group at position 9.[5][6] It is the oxidized product of acridine (B1665455) and is also known by several names including 9(10H)-acridinone, 9-acridanone, and 9,10-dihydro-9-oxoacridine. The molecule is planar, a key feature for its biological activity. The standardized IUPAC numbering system, which is now widely adopted, is crucial for the unambiguous identification of substituted derivatives.[7]
Physicochemical Properties
The parent acridone is a yellow crystalline solid.[8] Its physical and chemical properties are pivotal for its behavior in biological systems and for the design of synthetic protocols. Key quantitative data are summarized in Table 1.
Solubility: Acridone is generally insoluble in water, benzene, chloroform, and ether.[9][10] It demonstrates solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO), with solubility often increasing with temperature.[8] It also dissolves in alcoholic potassium hydroxide (B78521) to form its potassium salt.
Melting and Boiling Point: The melting point of acridone is consistently reported to be high, typically around 354-362°C, reflecting its stable, planar crystalline structure.[10][11]
Table 1: Physicochemical Properties of Acridone
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₃H₉NO | [5][12] |
| Molar Mass | 195.22 g/mol | [5][12] |
| Appearance | Yellow crystalline powder/solid | [5][8] |
| Melting Point | 354-362 °C | [10] |
| Water Solubility | Practically insoluble | [8][12] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol | [8] |
| Density | ~1.32 g/cm³ |[8] |
Chemical Properties and Reactivity
The acridone core is a relatively stable entity but undergoes several characteristic reactions.
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Reduction: Acridone can be reduced to acridine using zinc dust, a reaction that can be vigorous on a larger scale. Reduction with potassium cyanide yields 9,10-dihydroacridine. The carbonyl group is fairly difficult to reduce; for instance, nitroacridones can be selectively reduced to aminoacridones without affecting the carbonyl group.
-
Acidity and Basicity: The N-H proton is weakly acidic, allowing for the formation of salts with strong bases, such as potassium hydroxide in alcohol.
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Substitution Reactions: The benzene rings can undergo electrophilic substitution, and the nitrogen atom can be alkylated.
-
Fluorescence: Acridone and its derivatives are known for their high degree of fluorescence, a property that is exploited in the development of fluorescent probes and materials for visualization of biomolecules.[2] Some derivatives also exhibit chemiluminescence.
Synthesis of the Acridone Core
Several synthetic routes to the acridone scaffold have been developed, with the most common being the Ullmann condensation followed by cyclization.[1] This method involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by acid-catalyzed ring closure of the resulting N-phenylanthranilic acid.
Key Experimental Protocol: Synthesis from N-Phenylanthranilic Acid
This protocol details the cyclization of N-phenylanthranilic acid to acridone, a key step in the classical synthesis route.[11]
-
Reaction Setup: In a 500 mL flask, dissolve 42.7 g (0.2 moles) of N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid.
-
Heating: Heat the solution on a boiling water bath for four hours.
-
Precipitation: Pour the hot acid solution into 1 liter of boiling water. To minimize spattering, allow the solution to run down the side of the beaker.
-
Filtration and Neutralization: Boil the resulting mixture for five minutes and then filter the yellow precipitate. The moist solid is then boiled for five minutes in a solution of 30 g of sodium carbonate in 400 mL of water to neutralize any remaining acid.
-
Washing and Drying: Collect the solid by suction filtration and wash it thoroughly with water. After air-drying, the crude acridone is obtained.
-
Purification (Optional): The crude product (typically 35.5–37.5 g) is often pure enough for many applications.[11] For higher purity, it can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol.[11]
Spectroscopic Characteristics
Spectroscopic analysis is essential for the characterization of the acridone core and its derivatives.
Table 2: Spectroscopic Data for the Acridone Core
| Technique | Key Features and Wavelengths/Shifts | Reference(s) |
|---|---|---|
| UV-Vis | Absorption maxima around 250-255 nm and a characteristic long-wavelength absorption band between 380-400 nm. | [13][14][15] |
| IR | Characteristic peaks for N-H stretching (around 3234 cm⁻¹) and C=O (carbonyl) stretching. | [16] |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton is a broad singlet. | [16][17] |
| ¹³C NMR | The carbonyl carbon (C9) shows a characteristic signal around 180 ppm. Aromatic carbons appear between ~90-165 ppm. | [17] |
| Mass Spec. | Molecular ion peak (m/z) corresponding to its molecular weight (195.22). |[16] |
Pharmacological Significance and Key Signaling Pathways
Acridone derivatives are renowned for their broad spectrum of biological activities, with anticancer activity being the most extensively studied.[1][3][4] Their planar structure allows them to act as DNA intercalating agents, disrupting DNA replication and transcription.[3][4] Furthermore, they are known inhibitors of crucial cellular enzymes.
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Topoisomerase Inhibition: Many acridone analogues, such as amsacrine, function by inhibiting topoisomerase I or II, enzymes vital for managing DNA topology during cellular processes.[3][18] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Protein Kinase Inhibition: Acridone derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular signaling pathways controlling proliferation, survival, and differentiation.[18][19]
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ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[19] Certain acridone alkaloids, such as Buxifoliadine E, have been identified as inhibitors of Erk kinase activity.[19] By blocking this pathway, these compounds can inhibit the expression of anti-apoptotic proteins (like Mcl-1), promote the expression of pro-apoptotic proteins (like Bax), and induce caspase-mediated apoptosis.[19]
Conclusion
The acridone core represents a remarkably versatile and enduring scaffold in medicinal chemistry. Its rigid, planar structure, coupled with its unique electronic and chemical properties, provides a robust foundation for the design of potent therapeutic agents. A thorough understanding of its fundamental chemistry, including synthesis and reactivity, is essential for the continued development of novel acridone derivatives. As research continues to uncover the intricate ways these compounds interact with biological targets like the ERK pathway, the potential for developing more selective and effective drugs for a range of diseases, particularly cancer, remains a highly promising frontier for scientists and drug development professionals.
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